molecular formula C21H20ClNO3 B11942473 3-(5-(3-Chlorophenyl)-2-furyl)-N-(4-ethoxyphenyl)propanamide CAS No. 853312-47-7

3-(5-(3-Chlorophenyl)-2-furyl)-N-(4-ethoxyphenyl)propanamide

Cat. No.: B11942473
CAS No.: 853312-47-7
M. Wt: 369.8 g/mol
InChI Key: GBTWKKOSEVSMKB-UHFFFAOYSA-N
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Description

3-(5-(3-Chlorophenyl)-2-furyl)-N-(4-ethoxyphenyl)propanamide is an organic compound that features a complex structure with a chlorophenyl group, a furan ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(4-ethoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Propanamide Moiety: The final step involves the coupling of the furan-chlorophenyl intermediate with an ethoxyphenyl amine under amide bond-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Chlorophenyl)-2-furyl)-N-(4-ethoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of furanones or other oxygenated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

3-(5-(3-Chlorophenyl)-2-furyl)-N-(4-ethoxyphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anticancer, or antimicrobial drugs.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(4-ethoxyphenyl)propanamide depends on its specific application. In medicinal chemistry, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved could include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(3-Chlorophenyl)-2-furyl)-N-(4-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(5-(3-Chlorophenyl)-2-furyl)-N-(4-hydroxyphenyl)propanamide: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

3-(5-(3-Chlorophenyl)-2-furyl)-N-(4-ethoxyphenyl)propanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity, solubility, and interaction with biological targets. This uniqueness can be leveraged to develop specific applications where these properties are advantageous.

Properties

CAS No.

853312-47-7

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

3-[5-(3-chlorophenyl)furan-2-yl]-N-(4-ethoxyphenyl)propanamide

InChI

InChI=1S/C21H20ClNO3/c1-2-25-18-8-6-17(7-9-18)23-21(24)13-11-19-10-12-20(26-19)15-4-3-5-16(22)14-15/h3-10,12,14H,2,11,13H2,1H3,(H,23,24)

InChI Key

GBTWKKOSEVSMKB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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